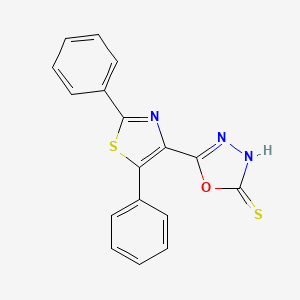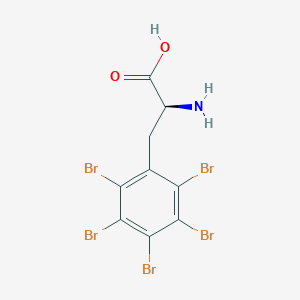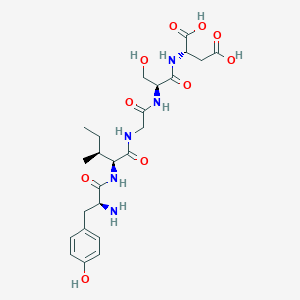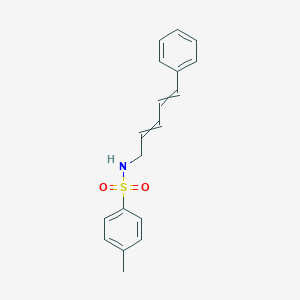
Pubchem_57375409
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Pubchem_57375409” is known as tributyltin hydride. Tributyltin hydride is an organotin compound with the chemical formula (C₄H₉)₃SnH. It is a colorless liquid that is soluble in organic solvents and is primarily used as a source of hydrogen atoms in organic synthesis .
Preparation Methods
Tributyltin hydride can be synthesized through several methods:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane. The reaction is as follows[ 2 \text{[MeSi(H)O]}_n + (\text{Bu}_3\text{Sn})_2\text{O} \rightarrow \text{[MeSi(OH)O]}_n + 2 \text{Bu}_3\text{SnH} ]
Reduction of Tributyltin Chloride: Another method involves the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Tributyltin hydride undergoes several types of chemical reactions:
Reduction Reactions: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce organic halides to the corresponding hydrocarbons through a radical chain mechanism involving the radical Bu₃Sn•.
Hydrostannylation Reactions: Tributyltin hydride is the reagent of choice for hydrostannylation reactions, where it adds across carbon-carbon multiple bonds to form organotin compounds.
Common reagents and conditions used in these reactions include azobisisobutyronitrile (AIBN) or irradiation with light to initiate the radical chain mechanism .
Scientific Research Applications
Tributyltin hydride has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis for the reduction of organic halides and hydrostannylation reactions.
Medicinal Chemistry:
Material Science: Tributyltin hydride is used in the preparation of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which tributyltin hydride exerts its effects involves the generation of tributyltin radicals (Bu₃Sn•) through the homolytic cleavage of the Sn-H bond. These radicals can then participate in various radical chain reactions, such as the reduction of organic halides or the addition to carbon-carbon multiple bonds .
Comparison with Similar Compounds
Tributyltin hydride can be compared with other organotin hydrides, such as trimethyltin hydride and triphenyltin hydride. While all these compounds serve as sources of hydrogen atoms in organic synthesis, tributyltin hydride is unique due to its relatively weak Sn-H bond strength, which makes it particularly effective in radical chain reactions .
Similar Compounds
- Trimethyltin hydride
- Triphenyltin hydride
- Triethyltin hydride
These compounds share similar properties and applications but differ in their reactivity and the strength of their Sn-H bonds .
Properties
CAS No. |
178327-14-5 |
|---|---|
Molecular Formula |
C17H14BKO3P |
Molecular Weight |
347.2 g/mol |
InChI |
InChI=1S/C17H14BO3P.K/c1-3-9-15(10-4-1)22(16-11-5-2-6-12-16)17-13-7-8-14-19-18(20-17)21-17;/h1-14H; |
InChI Key |
JJPXALDKQUYENF-UHFFFAOYSA-N |
Canonical SMILES |
B12OC=CC=CC(O1)(O2)P(C3=CC=CC=C3)C4=CC=CC=C4.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Thiophen-3-yl)ethyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B12560685.png)





![(1E,3E)-1,3-bis[(2,4-dihydroxyphenyl)methylidene]thiourea](/img/structure/B12560720.png)
![2,2'-{[(4-Tridecylphenyl)azanediyl]bis(methylene)}di(prop-2-enoic acid)](/img/structure/B12560724.png)


